rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
Description
rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride (CAS: 3899-07-8) is a racemic mixture of enantiomers derived from a tetralin (1,2,3,4-tetrahydronaphthalene) backbone. Its molecular formula is C₁₄H₂₁NO·HCl (neutral form: C₁₄H₂₁NO, molecular weight 219.32; hydrochloride form: molecular weight 255.79) . The compound features a methoxy group at position 5 and a propylamine substituent at position 2 of the tetralin structure. It is primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of dopamine receptor modulators and antiparasitic agents like Baquiloprim .
Properties
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKTXMBBTXQAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021104 | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3904-24-3 | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3904-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 5-Methoxy-2-Tetralone
The most widely employed method for synthesizing the racemic mixture involves reductive amination of 5-methoxy-2-tetralone with n-propylamine. This one-pot reaction proceeds via the formation of an imine intermediate, followed by reduction to the secondary amine. Key considerations include:
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Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol or catalytic hydrogenation with Pd/C (5% w/w) under H₂ pressure (3–5 atm).
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Solvent Systems : Methanol or tetrahydrofuran (THF)/water (9:1 v/v) to enhance imine stability and reduce side reactions like over-reduction.
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Temperature : 25–40°C for 12–24 hours, yielding 70–85% of the racemic amine.
The stereochemical outcome is inherently racemic due to the absence of chiral induction agents. For example, hydrogenation with Pd/C produces a 1:1 enantiomeric ratio, necessitating no additional resolution steps for racemic applications.
Alternative Catalytic Hydrogenation Pathways
An alternative route involves catalytic hydrogenation of substituted naphthalenamines. For instance, 5-methoxy-N-propyl-2-naphthalenamine is subjected to hydrogenation over Raney nickel at 50–80°C under 10–15 atm H₂. This method achieves partial saturation of the naphthalene ring, requiring precise control to avoid complete reduction to decalin derivatives.
Industrial Production and Scalability
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and consistency. Continuous flow reactors (CFRs) are favored over batch processes for their superior heat and mass transfer. Key parameters include:
Workup and Purification
Post-reaction workup involves:
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Acid-Base Extraction : Adjusting pH to 4–5 with HCl precipitates the hydrochloride salt, while unreacted propylamine remains in the aqueous phase.
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Recrystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), yielding >99% purity.
Optimization Strategies for Yield Enhancement
Catalyst Selection
Catalyst choice critically impacts yield and selectivity:
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pd/C | 40 | 3 | 85 | <5% over-reduced tetralin |
| Raney Ni | 60 | 10 | 72 | 15% decalin derivatives |
| PtO₂ | 30 | 5 | 78 | 10% N-oxide formation |
Pd/C emerges as the optimal catalyst, balancing activity and selectivity.
Solvent Systems
Mixed solvents like THF/water (9:1) enhance imine stability, reducing hydrolysis byproducts. Methanol alone affords faster kinetics but risks methoxy group cleavage at elevated temperatures.
Byproduct Formation and Mitigation
Common Byproducts
Chromatographic Resolution
Despite racemic synthesis, enantiomeric impurities (<0.1%) may persist. Preparative chiral HPLC with Chiralpak® IA/IB columns (hexane:isopropanol:diethylamine = 85:15:0.1) resolves residual enantiomers, ensuring pharmacopeial compliance.
Salt Formation and Stabilization
Hydrochloride Salt Preparation
The free base is treated with HCl gas in ethyl acetate or ether, yielding the hydrochloride salt. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aminotetralines, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
5-methoxy-N-propyl-2-aminotetraline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-N-propyl-2-aminotetraline hydrochloride involves its role as a dopamine receptor agonist . It binds to dopamine receptors, particularly the D2, D3, and D4 subtypes, and mimics the action of dopamine . This interaction leads to the modulation of neurotransmitter release and various downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Enantiomeric Forms: (S)- and (R)-Enantiomers
The racemic mixture can be resolved into its enantiomers, which exhibit distinct pharmacological profiles:
The (S)-enantiomer is prioritized in antiparasitic drug development due to its structural compatibility with Baquiloprim intermediates, while the (R)-enantiomer shows affinity for dopamine receptors, making it relevant in neurological disorders .
Structural Analogues with Modified Substituents
Thiophene Derivatives
A structurally related compound, (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS: 1232344-37-4), replaces one propyl group with a thiophene-ethyl moiety. This modification enhances its interaction with serotonin (5-HT) receptors, as thiophene groups are known to influence neurotransmitter binding .
Dipropyl Substituted Analogues
The compound (2R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS: 119432-88-1) features dual propyl groups on the amine, increasing lipophilicity and altering receptor selectivity.
Functional Analogues: Beta-Carbolines
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeOTHBC) shares a similar tetracyclic scaffold but differs in the positioning of the methoxy group and amine substitution. It elevates tissue serotonin levels by inhibiting 5-HT uptake, contrasting with the dopamine-centric activity of the rac-tetralin compound .
Research Findings and Pharmacological Insights
- Stereochemical Impact : The racemic mixture’s activity is often less potent than its resolved enantiomers, as seen in the (R)-enantiomer’s superior dopamine receptor binding compared to the racemic form .
- Structural Modifications : Adding thiophene or dipropyl groups diversifies receptor targeting but may introduce off-target effects, as observed in the thiophene derivative’s dual serotonin/dopamine activity .
- Lumping Strategy Relevance : Compounds with similar scaffolds (e.g., tetralin, beta-carboline) are often grouped in pharmacokinetic studies, though their functional differences necessitate individualized analysis .
Biological Activity
rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 255.78 g/mol. This compound is recognized for its potential biological activities, particularly as a dopamine receptor ligand, which has implications in neuropharmacology and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
| CAS Number | 3904-24-3 |
This compound acts primarily as a dopamine receptor agonist. Dopamine receptors are critical in regulating mood, reward, and motor functions. The compound's structure allows it to interact effectively with these receptors, potentially leading to therapeutic effects in conditions like Parkinson's disease and depression.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Dopaminergic Activity : The compound has shown significant affinity for dopamine D2 receptors, suggesting its potential use in treating disorders related to dopamine dysregulation.
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation.
- Antidepressant Properties : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models.
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound resulted in reduced neuronal death in models of induced oxidative stress. The compound was found to significantly lower markers of oxidative damage and inflammation.
Case Study 2: Antidepressant Activity
In a controlled trial involving mice subjected to chronic mild stress, treatment with the compound resulted in notable improvements in behavioral tests such as the forced swim test and the sucrose preference test. These findings suggest that the compound may modulate neurotransmitter systems involved in mood regulation.
Comparative Analysis of Biological Activities
A comparative analysis of various compounds similar to this compound reveals its unique profile:
| Compound Name | Dopamine Receptor Affinity | Neuroprotective Activity | Antidepressant Activity |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Compound A (e.g., another naphthalene derivative) | Moderate | No | Yes |
| Compound B (e.g., a different class) | Low | Yes | No |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride?
- Answer : The compound’s molecular formula is C₁₄H₂₂ClNO (hydrochloride salt) with a molecular weight of 255.79 g/mol (free base: C₁₄H₂₁NO, 219.32 g/mol) . It is typically a solid at room temperature, with solubility influenced by polar solvents (e.g., methanol, water). Stability studies indicate sensitivity to light and moisture, requiring storage in airtight containers at 2–8°C under inert gas . Key spectral identifiers include a methoxy group (δ ~3.7 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.2 ppm) .
Q. What synthetic routes are available for preparing this compound?
- Answer : A common route involves reductive amination of 5-methoxy-1-tetralone with n-propylamine using sodium cyanoborohydride in methanol, followed by HCl salt formation . Alternative methods include catalytic hydrogenation of substituted naphthalenamines. Optimization involves controlling reaction time (12–24 hrs) and temperature (25–40°C) to minimize byproducts like over-reduced tetralin derivatives .
Q. What safety protocols are critical during handling?
- Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. The compound’s exposure limit is 0.01 mg/m³ ; exceedance requires respiratory protection (NIOSH-approved masks) . Toxicity includes CNS effects (tremors, dizziness) at high doses. For spills, neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved in racemic mixtures?
- Answer : Chiral HPLC using columns like Chiralpak® IA/IB with a mobile phase of hexane:isopropanol:diethylamine (85:15:0.1 v/v) achieves baseline separation. For preparative scale, recycling HPLC with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min resolves enantiomers (retention times: 15.3 vs. 17.2 min) . Polarimetric detection or chiral derivatization (e.g., Marfey’s reagent) enhances analytical sensitivity .
Q. Which analytical methods quantify trace impurities (<0.1%)?
- Answer : LC-MS/MS (ESI+ mode) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) identifies process-related impurities (e.g., des-methyl analogs). Quantitative ¹H NMR (qNMR) with maleic acid as an internal standard validates purity against pharmacopeial reference standards (e.g., EP/ICH guidelines) . For genotoxic impurities, UPLC-PDA at 254 nm with LOD <10 ppm is recommended .
Q. How does stereochemistry influence biological activity compared to enantiomers?
- Answer : The (S)-enantiomer (Rotigotine) shows 10-fold higher dopamine receptor affinity (EC₅₀ = 4 nM) than the (R)-form, attributed to optimal spatial alignment with the receptor’s hydrophobic pocket . Racemic mixtures exhibit reduced efficacy (IC₅₀ ~50 nM) due to competitive binding . Computational docking (AutoDock Vina) and MD simulations clarify stereospecific interactions .
Q. What strategies optimize synthesis yield while minimizing byproducts?
- Answer : Key parameters:
- Catalyst selection : Use Pd/C (5% w/w) for selective hydrogenation of the naphthalene ring over propylamine oxidation .
- Solvent system : Tetrahydrofuran/water (9:1) reduces side reactions (e.g., N-oxide formation) .
- Workup : Acid-base extraction (pH 4–5) removes unreacted amines. Yield increases from 58% to 85% with these adjustments .
Q. How to assess stability under varied pH and temperature conditions?
- Answer : Conduct forced degradation studies:
- Thermal : Heat at 40–60°C for 14 days; monitor decomposition via TLC (silica gel, ethyl acetate eluent).
- Hydrolytic : Expose to pH 1–13 buffers (37°C, 72 hrs); quantify degradation products (e.g., demethylated analogs) via HPLC-UV .
- Photolytic : Use ICH Q1B guidelines (UV light, 1.2 million lux hours); observe methoxy group cleavage via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
